molecular formula C7H13NO2 B13820331 methyl (3R)-1-methylpyrrolidine-3-carboxylate

methyl (3R)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13820331
M. Wt: 143.18 g/mol
InChI Key: ZWWOGQHZGYEOFM-ZCFIWIBFSA-N
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Description

Methyl (3R)-1-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a methyl ester group at the 3-position and a methyl substituent on the pyrrolidine nitrogen. Its stereochemistry at the 3-position (R-configuration) is critical for its biological interactions and physicochemical properties.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl (3R)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO2/c1-8-4-3-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

ZWWOGQHZGYEOFM-ZCFIWIBFSA-N

Isomeric SMILES

CN1CC[C@H](C1)C(=O)OC

Canonical SMILES

CN1CCC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-1-methylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: N-oxides.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl (3R)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of methyl (3R)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Comparison of Key Pyrrolidine Derivatives
Compound Name Substituents Biological Activity Key Structural Features
Methyl (3R)-1-methylpyrrolidine-3-carboxylate –COOCH₃ at C3, –CH₃ at N1 5-HT(2A) antagonism, anticonvulsant Envelope conformation, π-π stacking
(±)-Methyl (3R,4S)-3-(aminomethyl)-4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate (6{3}) –COOCH₃ at C3, –CH₂NH₂ at C3, 3,5-dimethoxyphenyl at C4 Not explicitly stated (likely CNS-targeted) Extended aromatic substituents, hydrogen bonding via –NH₂
JDTic Analog 7a Aromatic =CH– substituents κ-opioid receptor antagonism (Kᵢ = 0.18 nM) Enhanced receptor selectivity (37× μ/δ)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid –COOH at C3, –CH₃ at N1, ketone at C5 Not reported (likely metabolic intermediate) Planar ketone group alters ring conformation
Key Observations:
  • This modification may improve solubility or receptor binding but requires chromatographic purification (e.g., CH₂Cl₂/MeOH) .
  • Receptor Selectivity: JDTic analogs () demonstrate that minor structural changes (e.g., replacing –NH– with –CH₂–) drastically alter receptor affinity. For example, 7a achieves sub-nanomolar κ-opioid receptor binding, whereas the parent compound targets 5-HT receptors .

Crystallographic and Conformational Differences

  • Parent Compound : The pyrrolidine ring adopts an envelope conformation, with the N-methyl group in an axial position. The ester group’s extended conformation minimizes steric clashes, as seen in C2–C6–O2–C7 torsion angles (175.1°) .
  • Spiro-Pyrrolidine Derivatives : Compounds like those in feature fused indole rings, creating rigid, nearly perpendicular dihedral angles (~85°). This rigidity may enhance binding to flat receptor pockets, unlike the more flexible parent compound .

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